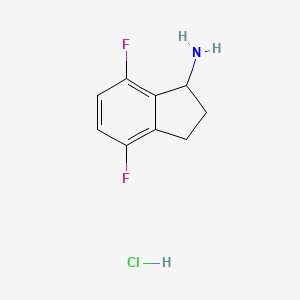

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

4,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-6-2-3-7(11)9-5(6)1-4-8(9)12;/h2-3,8H,1,4,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDUEFIEZUPIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1N)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,7-difluoroindene.

Hydrogenation: The 4,7-difluoroindene undergoes hydrogenation to form 4,7-difluoro-2,3-dihydro-1H-indene.

Amination: The 4,7-difluoro-2,3-dihydro-1H-indene is then subjected to amination to introduce the amine group at the 1 position, resulting in 4,7-difluoro-2,3-dihydro-1H-inden-1-amine.

Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group and aromatic system enable oxidation under controlled conditions:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Products : Formation of N-oxide derivatives or hydroxylated indane rings.

-

Conditions : Reactions typically occur at 60–80°C in aqueous or alcoholic solvents.

Example :

Epoxidation of structurally analogous indene precursors (e.g., 4,7-difluoroindene) using meta-chloroperbenzoic acid (MCPBA) yields epoxide intermediates, which can undergo further ring-opening reactions .

Reduction Reactions

The compound’s amine hydrochloride group participates in reductive processes:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products : Dehydrohalogenation to yield the free amine or reduction of the dihydroindene ring to a fully saturated system.

-

Conditions : Reactions require anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C .

Substitution Reactions

Fluorine atoms at positions 4 and 7 are susceptible to nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMSO, 120°C, 12 h | Methoxy-substituted indane derivative |

| Ammonia (NH₃) | Ethanol, reflux, 24 h | Amino-substituted analog |

| Grignard reagents | THF, −78°C to RT, 6 h | Alkylated derivatives |

Key Findings :

-

Fluorine at position 7 exhibits higher reactivity due to steric and electronic factors .

-

Substitution rates correlate with solvent polarity and leaving-group ability.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with strong bases:

-

Reagents : NaOH, KOH, or aqueous ammonia.

-

Products : Free amine (C₉H₉F₂N), which is volatile and requires immediate stabilization.

-

Applications : Used to regenerate the free base for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki-Miyaura : Reacts with aryl boronic acids to generate biaryl derivatives.

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides, yielding diarylamine products.

Optimized Conditions :

Case Study: Diels-Alder Reactivity

In a synthetic route to dimeric structures, 4,7-difluoroindanone (a precursor) undergoes Diels-Alder cycloaddition with dienes to form polycyclic frameworks. Key observations include:

-

Regioselectivity : Electron-withdrawing fluorine atoms direct cycloaddition to the electron-deficient dienophile.

-

Yield : 65–78% under microwave-assisted conditions (150°C, 1 h) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming fluorinated aromatic byproducts.

-

Photolysis : UV exposure (254 nm) induces C–F bond cleavage, generating radical intermediates.

Comparative Reaction Data

The table below contrasts reactivity with non-fluorinated analogs:

| Reaction Type | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Oxidation | Faster due to electron-withdrawing F | Slower, requires harsher conditions |

| Substitution | NAS at 60°C | No observable NAS below 100°C |

| Reduction | Partial ring saturation | Full saturation achievable |

Scientific Research Applications

Pharmaceutical Development

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is being investigated as a potential lead compound for drug discovery, particularly in the fields of neuropharmacology and oncology. Preliminary studies indicate that this compound may exhibit:

- Antitumor Activity : Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase. This suggests its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, including Pseudomonas aeruginosa, indicating its potential use in treating biofilm-associated infections .

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its applications include:

- Reagent in Organic Synthesis : It is utilized in various organic reactions due to its ability to participate in substitution and reduction reactions .

- Material Science : The compound's unique properties make it suitable for developing specialty chemicals and materials with enhanced characteristics .

Case Study 1: Anticancer Activity

In a study focusing on anticancer potential, researchers found that treatment with 4,7-Difluoro-2,3-dihydro-1H-inden-1-amines led to significant inhibition of cancer cell proliferation through mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy against Pseudomonas aeruginosa biofilms. The compound exhibited substantial inhibition compared to control groups, suggesting its utility in treating infections associated with biofilms .

Mechanism of Action

The mechanism of action of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorination Patterns

6,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 1909328-05-7

- Molecular Formula : C₉H₁₀ClF₂N (identical to target compound)

- Key Differences : Fluorines at positions 6 and 7 alter steric and electronic profiles.

- Applications : Used in material science for developing thermally stable polymers and in drug synthesis for oncology targets .

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Stereoisomers: Enantiomeric Effects

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 2135344-97-5

- Chirality : The (S)-enantiomer shows distinct pharmacokinetic properties compared to the racemic mixture.

- Applications : Preferential use in asymmetric synthesis for chiral drug intermediates .

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 1637453-74-7

- Molecular Formula : C₉H₁₀ClF₂N

- Key Feature: The (R)-configuration at position 1 and fluorines at 5,6 positions may influence binding to monoamine oxidases (MAO), similar to rasagiline derivatives .

Alkyl-Substituted Analogs

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

Data Table: Key Comparative Properties

Research Findings and Implications

Fluorine Position :

Stereochemistry :

Synthetic Accessibility :

- Friedel-Crafts alkylation and Raney Ni reduction are common for ethyl-substituted analogs , while fluorinated derivatives often require halogen-exchange reactions .

Biological Activity

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, with the chemical formula C9H10ClF2N and CAS Number 2135344-97-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClF2N |

| Molecular Weight | 201.63 g/mol |

| IUPAC Name | (1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of neurotransmitter systems or other molecular targets, leading to various physiological effects. For instance, it has been investigated for its potential effects on the central nervous system (CNS) and its role in drug development for neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated antibacterial activity against various strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound induced apoptosis and cell cycle arrest in the S phase, leading to a significant decrease in cell viability .

The IC50 values for related compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 225 |

| Compound B | HCT116 | 2.29 |

| Compound C | PC3 | 12.41 |

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress within neural tissues. This potential makes it a candidate for further investigation in treating neurodegenerative disorders.

Case Studies

- Antibacterial Study : A comparative study was conducted to evaluate the antibacterial efficacy of several fluorinated compounds against standard bacterial strains. The results indicated that the fluorinated derivatives exhibited enhanced antibacterial properties compared to non-fluorinated counterparts .

- Cytotoxicity Assessment : In a cytotoxicity assay involving multiple cancer cell lines (MCF-7, HCT116), the compound showed promising results with lower IC50 values indicating higher potency against cancer cells compared to traditional chemotherapeutics like doxorubicin .

Q & A

Q. What are the typical synthetic routes for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how do fluorination steps influence yield?

The compound is synthesized via nucleophilic substitution or catalytic fluorination of precursor indene derivatives. Fluorination at the 4,7-positions often requires controlled reaction conditions (e.g., using fluorinating agents like DAST or Selectfluor) to avoid over-fluorination. Yield optimization may involve adjusting stoichiometry, temperature (typically 0–60°C), and solvent polarity (e.g., DMF or THF). Post-fluorination, the amine group is introduced via reductive amination or Grignard reactions, followed by hydrochloride salt formation using HCl gas or aqueous HCl .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors or particulates.

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services.

- Emergency Procedures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and chromatographic methods are used:

- NMR (¹H/¹⁹F): Confirms fluorine substitution patterns and amine proton environments.

- HPLC-MS: Verifies purity (>95%) and molecular weight (C₉H₁₀ClF₂N).

- X-ray Crystallography: Resolves stereochemical ambiguities in the dihydroindenyl backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) during characterization?

Contradictions may arise from solvent polarity effects, tautomerism, or residual solvents. Mitigation strategies:

Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?

Use Design of Experiments (DoE) to evaluate factors like:

Q. How does isotopic labeling (e.g., deuterium or ¹³C) enhance pharmacokinetic or mechanistic studies of this compound?

Isotopic labeling enables:

Q. What strategies address low enantiomeric purity in asymmetric synthesis of this compound?

- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) or HPLC with chiral stationary phases.

- Catalytic Asymmetric Fluorination: Employ palladium catalysts with BINAP ligands for stereocontrol.

- Crystallization-Induced Diastereomer Transformation: Enhance purity via selective crystallization .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates.

- Density Functional Theory (DFT): Calculate activation energies for fluorination or amination steps.

- Docking Studies: Predict binding affinities for pharmacological target validation .

Methodological Frameworks for Data Interpretation

Q. How should researchers integrate contradictory biological activity data across studies?

Q. What statistical methods are robust for analyzing structure-activity relationships (SAR) in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.